

Environmental Fate and Degradation of Sedaxane in Soil: A Technical Guide

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Compound of Interest

Compound Name: Sedaxane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the fungicide **Sedaxane** in the soil environment. The information is compiled from various regulatory assessments and scientific studies to support research and development activities.

Executive Summary

Sedaxane is a pyrazole-carboxamide fungicide utilized as a seed treatment to control a broad spectrum of soil-borne and seed-borne fungal pathogens. Its persistence and degradation in soil are critical factors in assessing its environmental impact. The primary route of dissipation for **Sedaxane** in the terrestrial environment is aerobic soil metabolism. It is considered persistent in soil, with degradation rates influenced by the application method (seed treatment versus direct soil application) and environmental conditions. This guide details the degradation pathways, summarizes key quantitative data, and outlines the experimental methodologies used to determine the environmental fate of **Sedaxane** in soil.

Physicochemical Properties

A summary of the key physicochemical properties of **Sedaxane** is presented in Table 1.

Table 1: Physicochemical Properties of **Sedaxane**

Property	Value	Reference
Water Solubility	14 mg/L	[1]
Vapor Pressure	Low (not specified)	[1]
Octanol-Water Partition Coefficient (log Kow)	3.3	[2]
Dissociation Constant (pKa)	Does not dissociate	[1]

Soil Degradation

The degradation of **Sedaxane** in soil is a slow process primarily mediated by soil microorganisms under aerobic conditions. Photolysis on the soil surface can also contribute to a minor extent.

Aerobic Soil Metabolism

Aerobic soil metabolism is the principal mechanism of **Sedaxane** degradation in the environment[3]. The rate of degradation is observed to be faster when applied as a seed treatment compared to direct soil application, likely due to the influence of the plant's rhizosphere[2]. The degradation does not always follow simple first-order kinetics; after an initial decline, the concentration of **Sedaxane** can stabilize[1][4].

Anaerobic Soil Metabolism

Under anaerobic conditions, **Sedaxane** is persistent[5].

Photolysis on Soil

Photolysis on soil surfaces contributes to the degradation of **Sedaxane**, but to a lesser extent than aerobic metabolism[1][6]. The degradation is more rapid under irradiated conditions compared to dark controls[5].

Quantitative Degradation Data

The following tables summarize the key quantitative data on the degradation and dissipation of **Sedaxane** in soil.

Table 2: Aerobic Soil Metabolism Half-Life (DT50) of **Sedaxane**

Condition	DT50 (days)	Soil Type	Reference
Laboratory - Direct Application	296 - 422	Various	[3]
Laboratory - Direct Application	296 - 400	Not specified	[1][6]
Laboratory - Direct Application	193 - ~730	Loam, Sandy Clay Loam	[5]
Laboratory - Seed Treatment	34 - 95	Various	[5]
Field - Seed Treatment	23 - 118	Various	[5]
Field - In-furrow Application	up to 127	Various	[5]

Table 3: Anaerobic Soil Metabolism Half-Life (DT50) of **Sedaxane**

Condition	DT50 (days)	Reference
Laboratory	375	[3]

Table 4: Soil Photolysis Half-Life (DT50) of **Sedaxane**

Condition	DT50 (days)	Reference
Laboratory - Pyrazole-14C labelled (air-dried soil)	104.7	[5]
Laboratory - Pyrazole-14C labelled (moist soil)	136.9	[5]
Laboratory - Phenyl-14C labelled (air-dried soil)	230.4	[5]
Laboratory - Phenyl-14C labelled (moist soil)	123.6	[5]

Mobility in Soil

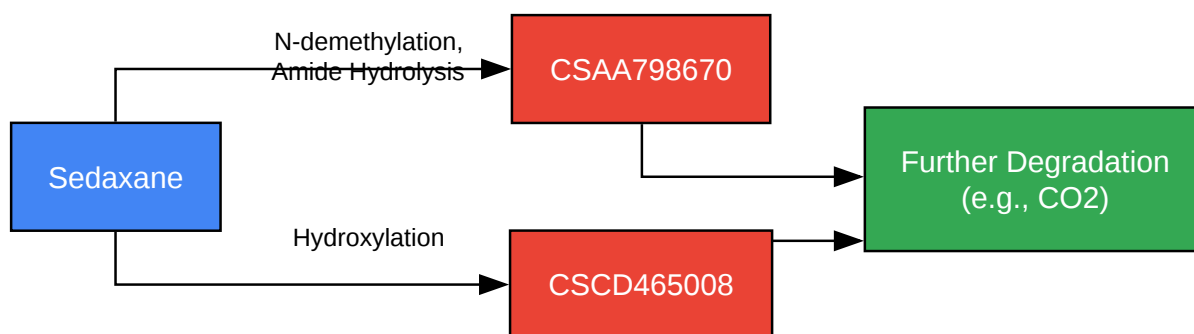
Sedaxane exhibits low to medium mobility in soil, with its movement being influenced by the organic carbon content of the soil[7].

Table 5: Soil Sorption of **Sedaxane**

Parameter	Value Range	Reference
Freundlich Adsorption Coefficient (K _{foc})	257 - 662 mL/g	[3]
Organic Carbon-Normalized Sorption Coefficient (K _{oc})	461 - 987	[5]

Degradation Pathway and Metabolites

The biotransformation of **Sedaxane** in soil involves several key reactions, including N-demethylation of the pyrazole ring, hydroxylation of the phenyl ring, and amide hydrolysis[2][5]. This leads to the formation of several metabolites, with two major metabolites consistently identified in soil degradation studies: CSAA798670 and CSCD465008[2]. These metabolites are more polar than the parent compound[2].



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Proposed degradation pathway of **Sedaxane** in soil.

Experimental Protocols

The following sections outline the typical methodologies employed in studying the environmental fate of **Sedaxane** in soil, based on regulatory guidelines such as OECD 307.

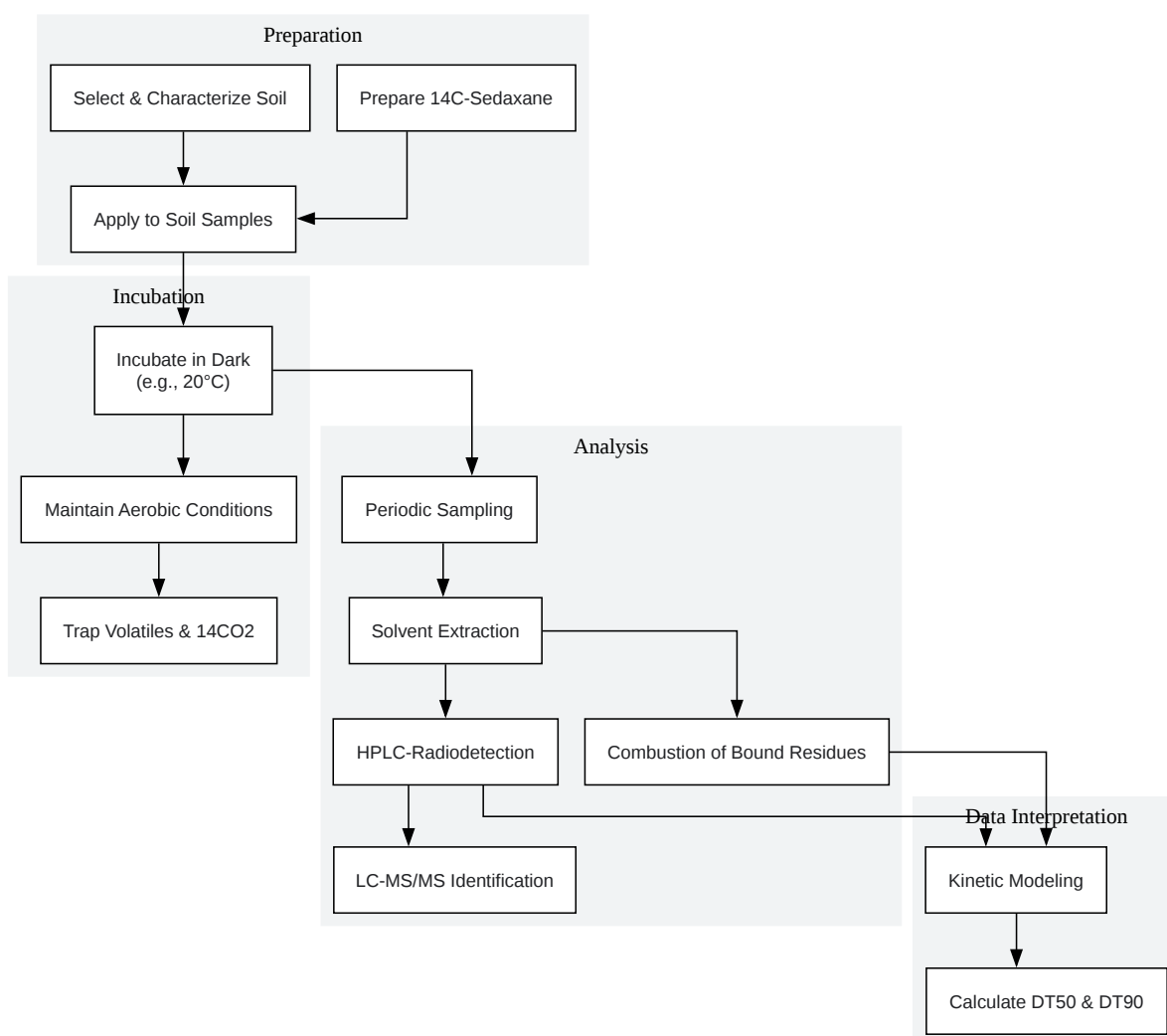
Aerobic Soil Metabolism Study (based on OECD 307)

This study aims to determine the rate and route of degradation of **Sedaxane** in soil under aerobic conditions.

Methodology:

- Test Substance: ^{14}C -radiolabelled **Sedaxane** (typically on the phenyl and/or pyrazole ring) is used to trace the parent compound and its metabolites.
- Soil Selection: A range of representative agricultural soils are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.
- Sample Preparation and Application:
 - Fresh soil samples are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
 - The radiolabelled **Sedaxane** is applied to the soil samples at a concentration representative of the intended field application rate.

- Incubation:
 - The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).
 - A continuous flow of humidified, carbon dioxide-free air is passed through the incubation vessels to maintain aerobic conditions.
 - Volatile organic compounds and $^{14}\text{CO}_2$ are trapped using appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
- Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the study period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
- Extraction and Analysis:
 - Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).
 - The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to separate and quantify the parent **Sedaxane** and its metabolites.
 - The identity of the major metabolites is confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
 - Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.
- Data Analysis: The dissipation kinetics of **Sedaxane** and the formation and decline of its metabolites are modeled to calculate DT50 (time to 50% dissipation) and DT90 values.



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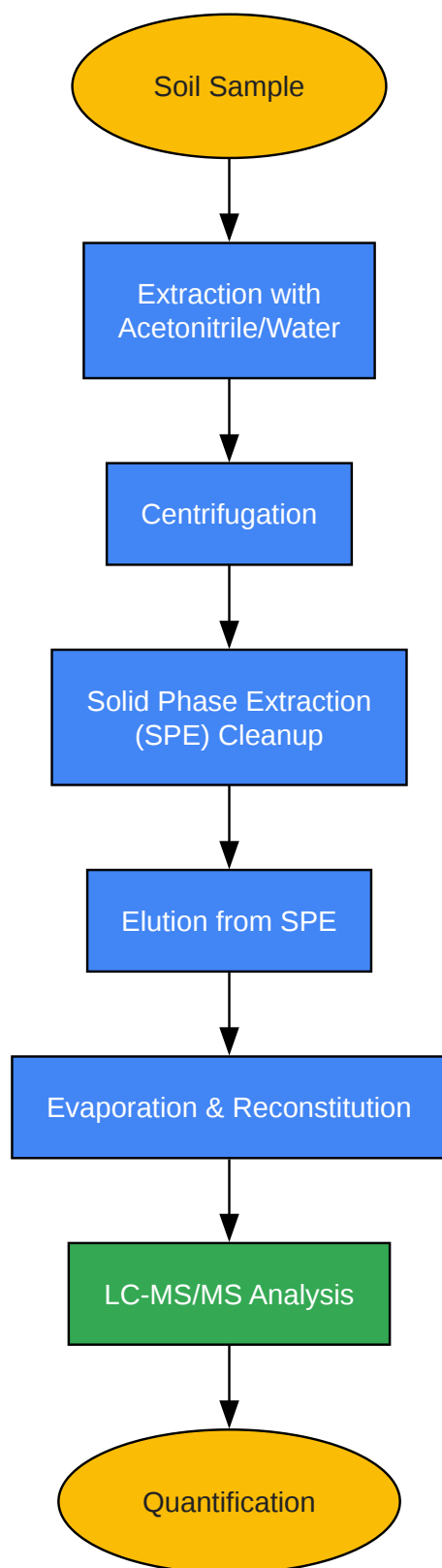
Workflow for an aerobic soil metabolism study.

Analytical Method for Sedaxane and Metabolites in Soil

The following is a representative analytical method for the quantification of **Sedaxane** and its metabolites in soil samples.

Methodology:

- Extraction:
 - A known weight of the soil sample (e.g., 10 g) is extracted with a mixture of acetonitrile and water (e.g., 80:20 v/v) by shaking for a specified period (e.g., 1 hour)[3].
 - The mixture is then centrifuged to separate the soil from the supernatant[3].
- Cleanup (Solid Phase Extraction - SPE):
 - An aliquot of the supernatant is diluted with water[3].
 - The diluted extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering substances[3].
 - The analytes (**Sedaxane** and its metabolites) are eluted from the cartridge with a suitable solvent, such as acetonitrile[3].
- Concentration and Reconstitution: The eluate is evaporated and the residue is reconstituted in a solution suitable for injection into the analytical instrument[3].
- Instrumental Analysis:
 - The final extract is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[3].
 - This technique provides high selectivity and sensitivity for the detection and quantification of the target compounds.
- Quantification: The concentration of **Sedaxane** and its metabolites in the soil sample is determined by comparing the instrument response to that of a calibration curve prepared from analytical standards.



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Analytical workflow for **Sedaxane** in soil.

Conclusion

Sedaxane is a persistent fungicide in the soil environment, with aerobic metabolism being the primary degradation pathway. Its degradation rate is influenced by the application method, with faster dissipation observed in the presence of plants. The major metabolites, CSAA798670 and CSCD465008, are more polar than the parent compound. The mobility of **Sedaxane** in soil is limited. The information presented in this guide provides a technical foundation for understanding the environmental behavior of **Sedaxane** in soil.

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